molecular formula C7H8N2 B055565 Benzamidine CAS No. 123920-06-9

Benzamidine

Cat. No.: B055565
CAS No.: 123920-06-9
M. Wt: 120.15 g/mol
InChI Key: PXXJHWLDUBFPOL-UHFFFAOYSA-N
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Description

Benzamidine is an organic compound with the formula C₆H₅C(NH)NH₂. It is the simplest aryl amidine and appears as a white solid that is slightly soluble in water. This compound is commonly handled as its hydrochloride salt, which is a white, water-soluble solid . This compound is known for its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamidine can be synthesized through the reaction of benzonitrile with hydrogen chloride in the presence of absolute ethyl alcohol. The reaction involves passing dry hydrogen chloride into a cooled solution of benzonitrile and ethyl alcohol until the gas is absorbed .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized for commercial use.

Chemical Reactions Analysis

Types of Reactions: Benzamidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert this compound into other related compounds.

    Substitution: this compound can participate in substitution reactions, where its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzamidines.

Comparison with Similar Compounds

    Guanidine: Another amidine compound with similar inhibitory properties.

    Aminoguanidine: Known for its role as an inhibitor of nitric oxide synthase.

    Phenylguanidine: Shares structural similarities with benzamidine and exhibits similar inhibitory effects.

Uniqueness of this compound: this compound is unique due to its specific inhibitory action on trypsin and trypsin-like enzymes, making it particularly valuable in enzymatic studies and protein crystallography. Its ability to form stable complexes with these enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXJHWLDUBFPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1670-14-0 (hydrochloride)
Record name Benzamidine
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DSSTOX Substance ID

DTXSID8045012
Record name Benzenecarboximidamide
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

618-39-3, 1670-14-0
Record name Benzamidine
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Record name Benzamidine
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Record name Benzenecarboximidamide
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Record name Benzenecarboximidamide
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Record name Benzamidinium chloride
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Record name Phenylamidine
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Record name BENZAMIDINE
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Synthesis routes and methods I

Procedure details

An alternative method of preparing the preferred compound, 4-cyanomethyl-5-methyl-2-phenylimidazole (X), is from the precursor, 4,5-dimethyl-2-phenylimidazoline-4,5-diol (VII), preferably in the form of a mineral acid addition salt. The precursor (VII), which is described by O. Diels and K. Schleich, Ber. 49, 1711 (1916), may be obtained by the reaction of benzamidine with biacetyl in water. By heating (VII) in a strong non-oxidizing mineral acid, preferably dilute HCl, under reflux conditions (about 95° C) for about 1-2 hours, and then cooling the reaction mixture to about 0° C for maximal precipitation conditions, there is obtained 5(4)-methyl-2-phenylimidazole-4(5)-methanol (VIII), the hydroxy function of which is then transformed successively to the chloride (IX) and then to the nitrile (X), as previously described, to yield the desired 4-cyanomethyl-5-methyl-2-phenyl-imidazole. The foregoing reactions may be illustrated by the following schematic flow chart: ##STR3##
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4,5-dimethyl-2-phenylimidazoline-4,5-diol
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Synthesis routes and methods II

Procedure details

A 92.3 g portion of 3-methylbenzamidine, hydrochloride [J. B. Ekeley, et al., J. Am. Chem. Soc., 57, 381 (1935)] was stirred with 200 ml of 5N sodium hydroxide and 400 ml of chloroform for 1/2 hour. When solution was complete the chloroform layer was separated and the aqueous layer extracted twice with 50 ml portions of chloroform. The chloroform solutions were combined, dried over sodium sulfate and evaporated, giving 69.3 g of free benzamidine. This benzamidine was taken up in one liter of absolute ethanol, 71.6 g of ethyl formylacetate sodium salt was added and the mixture was refluxed for 3 days. After cooling, the ethanol was evaporated and the residue dissolved in one liter of water and filtered. The pH of the filtrate was adjusted to 6 with 1N hydrochloric acid and the solid was collected and dried, giving 59.1 g of the desired intermediate as a white solid, mp 148°-149.5° C.
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Synthesis routes and methods III

Procedure details

The key intermediate for pyrrolo[2,3-d]pyrimidines with phenoxymethylene, alkoxymethylene or oxime ether moieties at C-6 is the bromide 7, which is prepared in 6 steps from methyl cyanoacetate and chloroacetone (scheme 4). The monoalkylation product 2 is protected as 1,3-dioxolane, then the pyrimidine ring is formed by reaction with a benzamidine. Cyclization of the pyrrole ring occurs on reaction with aqueous HCl, and refluxing with POCl3 yields the chloride 5. Boc-protection of the pyrrole followed by radical bromination with NBS gives the bromide 7.
[Compound]
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pyrrolo[2,3-d]pyrimidines
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alkoxymethylene
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Synthesis routes and methods IV

Procedure details

To 2.14 g (0.02 mol) of N-methylaniline in 20 ml of anhydrous tetrahydrofuran at 0° C. under a nitrogen atmosphere was added 8 ml of 2.5 M n-butyl lithium in hexane. The solution was stirred for one hour at 0° C. To the lithium N-methylanilide solution at -23° C. was added 3.48 g (0.02 mol) of phenyl isocyanide dichloride in 5 ml of tetrahydrofuran dropwise. The mixture was stirred for 15 minutes at -23° C. and one hour at 0° C. to afford a clear yellow solution to which 4.8 g (0.04 mol) of benzamidine in 15 ml of tetrahydrofuran was added dropwise. The mixture was stirred for 21 hours at ambient temperature, concentrated and chromatographed on 150 g of silica gel using 1:6 methanol-dichloromethane. The chromatographed product was precipitated by adding a methanolic solution of the product to a large volume of ether and finally recrystallized twice from methanol-ether to afford 1.72 g (24%) of (N-methyl-N,N'-diphenylguanyl)benzimidamide hydrochloride, mp 243°-244° C.
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15 mL
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2.14 g
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8 mL
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20 mL
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Name
lithium N-methylanilide
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3.48 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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